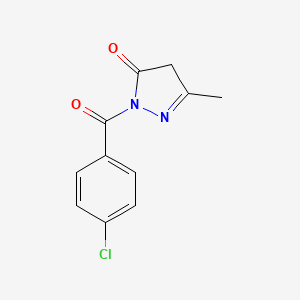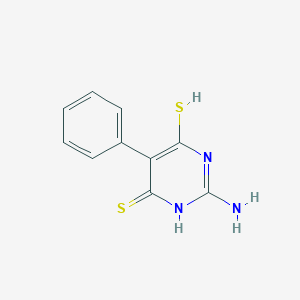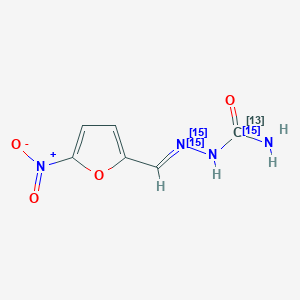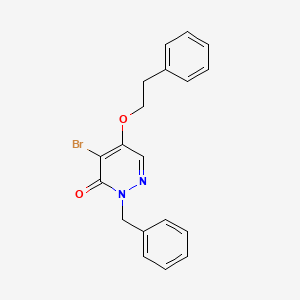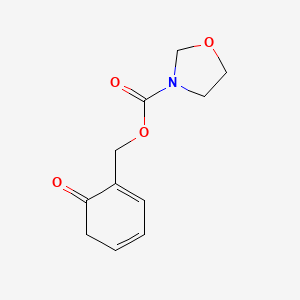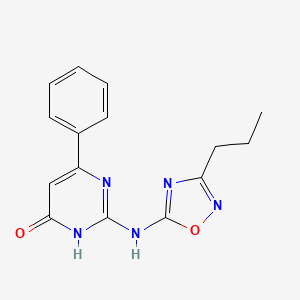
4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a methylquinazolinamine structure
准备方法
The synthesis of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 2 and 5 positions of the quinazoline ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:
2,5-Dichloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the quinazoline core.
2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenecarboxamide: This compound contains a thiophene ring instead of the quinazoline core.
2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenesulfonamide: This compound has a sulfonamide group instead of the amine group.
The uniqueness of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine lies in its specific quinazoline structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
827031-22-1 |
|---|---|
分子式 |
C16H13Cl2N3O |
分子量 |
334.2 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-14-12(17)4-3-5-13(14)19-16(18)20-15/h3-9H,1-2H3 |
InChI 键 |
HXFFEQHSYUTPMD-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12923871.png)
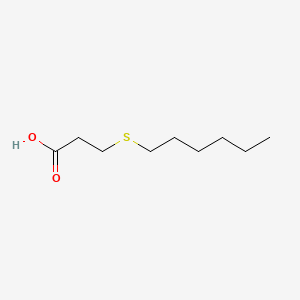
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)
